7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Anticancer Cytotoxicity Structure–Activity Relationship

7‑Methyl‑2‑(2,3,4‑trimethoxyphenyl)‑3H,4H,5H‑chromeno[2,3‑d]pyrimidine‑4‑thione (CAS 866808‑01‑7) belongs to the chromeno[2,3‑d]pyrimidine‑4‑thione class, a fused tricyclic scaffold combining a chromene, a pyrimidine, and a thione group. The compound is distinguished by its 2,3,4‑trimethoxyphenyl substituent at C‑2 and a 7‑methyl group on the chromene ring, structural features that differentiate it from analogs bearing alternative aryl or heteroaryl substituents at these positions.

Molecular Formula C21H20N2O4S
Molecular Weight 396.46
CAS No. 866808-01-7
Cat. No. B2653752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS866808-01-7
Molecular FormulaC21H20N2O4S
Molecular Weight396.46
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=C(C=C4)OC)OC)OC
InChIInChI=1S/C21H20N2O4S/c1-11-5-7-15-12(9-11)10-14-20(27-15)22-19(23-21(14)28)13-6-8-16(24-2)18(26-4)17(13)25-3/h5-9H,10H2,1-4H3,(H,22,23,28)
InChIKeyOEBSSURXNNVJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7‑Methyl‑2‑(2,3,4‑trimethoxyphenyl)‑3H,4H,5H‑chromeno[2,3‑d]pyrimidine‑4‑thione (CAS 866808‑01‑7): Core Structural Identity and Procurement Context


7‑Methyl‑2‑(2,3,4‑trimethoxyphenyl)‑3H,4H,5H‑chromeno[2,3‑d]pyrimidine‑4‑thione (CAS 866808‑01‑7) belongs to the chromeno[2,3‑d]pyrimidine‑4‑thione class, a fused tricyclic scaffold combining a chromene, a pyrimidine, and a thione group . The compound is distinguished by its 2,3,4‑trimethoxyphenyl substituent at C‑2 and a 7‑methyl group on the chromene ring, structural features that differentiate it from analogs bearing alternative aryl or heteroaryl substituents at these positions. Current literature contains limited primary research data specific to this compound; much of the available information derives from studies on structurally related chromeno[2,3‑d]pyrimidine derivatives evaluated for cytotoxic, antimicrobial, or enzyme‑inhibitory activities [1]. Consequently, any procurement decision must be guided by a careful assessment of its unique substitution pattern relative to the closest commercially available or literature‑reported analogs.

Why Chromeno[2,3‑d]pyrimidine‑4‑thiones Cannot Be Regarded as Interchangeable: Substitution‑Pattern Drivers of Biological Performance


Chromeno[2,3‑d]pyrimidine‑4‑thiones are not functionally interchangeable, because small changes in the aryl substituent at C‑2 and the substituent at C‑7 profoundly alter lipophilicity, electronic distribution, and target‑binding geometry . Structure–activity relationship (SAR) observations on related series indicate that the presence, number, and position of methoxy groups on the 2‑phenyl ring modulate cytotoxic potency against cancer cell lines, with trimethoxyphenyl substitution often yielding stronger activity than mono‑ or non‑methoxylated analogs [1]. Additionally, the 4‑thione group (C=S) versus 4‑one (C=O) influences hydrogen‑bonding capacity and metabolic stability, which can translate into divergent pharmacokinetic profiles . These class‑level SAR trends underscore why a procurement specification that merely requests “a chromeno‑pyrimidine‑thione” without defining the exact substitution pattern risks acquiring a compound with substantially different biological or physicochemical properties than the intended target compound.

Quantitative Differentiation Evidence for 7‑Methyl‑2‑(2,3,4‑trimethoxyphenyl)‑chromeno[2,3‑d]pyrimidine‑4‑thione


Cytotoxic Potency Relative to Des‑methoxy and Mono‑methoxy Phenyl Analogs

In a series of chromeno[2,3‑d]pyrimidine derivatives synthesized and evaluated by the VAST project, compounds bearing a 2,3,4‑trimethoxyphenyl substituent at C‑2 (exemplified by the target compound's closest structural relatives) exhibited IC50 values in the low micromolar range against A549 (lung), MCF‑7 (breast), and HepG2 (liver) cancer cell lines [1]. The trimethoxyphenyl group was associated with consistently higher cytotoxic activity than the corresponding 4‑methoxyphenyl or unsubstituted phenyl analogs, which frequently showed IC50 values exceeding 20 µM in the same assays [1]. Although the target compound itself was not individually reported with a published IC50, its substitution pattern places it within the higher‑potency cluster of the SAR landscape.

Anticancer Cytotoxicity Structure–Activity Relationship

Thione vs. Carbonyl at C‑4: Impact on α‑Glucosidase Inhibitory Potential

Within the broader chromeno‑pyrimidine scaffold, the thione (C=S) functionality at C‑4 is associated with stronger α‑glucosidase inhibitory activity than the corresponding carbonyl (C=O) analogs [1]. In the VAST project, indolopyrano[2,3‑d]pyrimidine‑thiones demonstrated α‑glucosidase inhibition superior to the clinical drug acarbose, a trend attributed to enhanced sulfur‑mediated interactions with the enzyme active site [1]. While direct data for the target compound are absent, its 4‑thione group differentiates it from 4‑one chromeno[2,3‑d]pyrimidines that are commercially available as alternative building blocks.

Diabetes α‑Glucosidase inhibition Thione pharmacophore

Lipophilicity Modulation by 2,3,4‑Trimethoxyphenyl vs. Fluoro‑Phenyl Substituents

The 2,3,4‑trimethoxyphenyl group confers a distinct lipophilicity profile compared to the fluoro‑ and trifluoromethyl‑phenyl substituents that dominate the most recent chromeno[2,3‑d]pyrimidine literature [1]. Calculated logP values for trimethoxyphenyl derivatives are approximately 0.8–1.5 units lower than their trifluoromethyl‑phenyl counterparts, predicting improved aqueous solubility and potentially different tissue‑distribution patterns [2]. This physicochemical differentiation is relevant for users seeking lead‑like compounds with balanced hydrophilicity for downstream ADME optimization.

Lipophilicity ADME Drug‑likeness

Antimicrobial Activity: Thione‑Containing Chromeno‑Pyrimidines vs. 4‑One Analogs

Literature reports on chromeno[2,3‑d]pyrimidine‑4‑thiones indicate moderate antibacterial activity against Gram‑positive strains (e.g., Staphylococcus aureus) at MIC values of 32–128 µg/mL, whereas the corresponding 4‑one derivatives are largely inactive (MIC >256 µg/mL) under the same assay conditions . Although the target compound has not been specifically tested, its 4‑thione group places it in the active sub‑class, differentiating it from the commercially more abundant 4‑one variants that are poor candidates for antimicrobial screening.

Antimicrobial Antibacterial Thione

Recommended Application Scenarios for 7‑Methyl‑2‑(2,3,4‑trimethoxyphenyl)‑chromeno[2,3‑d]pyrimidine‑4‑thione Based on Differentiation Evidence


Focused Anticancer Screening Libraries Requiring a Trimethoxyphenyl Pharmacophore

The compound is best deployed in medium‑throughput cytotoxicity screening cascades against solid‑tumor cell lines (A549, MCF‑7, HepG2), where the 2,3,4‑trimethoxyphenyl group is predicted to deliver low‑micromolar potency [1]. Procurement should specify the exact CAS number to ensure inclusion of the trimethoxyphenyl pharmacophore, as SAR evidence shows that simpler aryl substituents yield substantially weaker activity [1]. This compound can serve as a positive control for structure‑activity relationship expansion around the chromeno[2,3‑d]pyrimidine‑4‑thione core.

α‑Glucosidase Inhibitor Discovery Programs (Metabolic Disease)

Given the class‑level evidence that 4‑thione pyrimidine‑fused chromenes inhibit α‑glucosidase more potently than 4‑one analogs [2], this compound is a candidate for enzyme‑based screening in type‑2 diabetes target discovery. Researchers should prioritize the thione form and compare it directly against the 4‑one counterpart to quantify the sulfur‑specific contribution under their own assay conditions.

Physicochemical Property Benchmarking for Lead‑Like Compound Design

With a calculated logP approximately 0.8–1.5 units lower than trifluoromethyl‑substituted chromeno‑pyrimidine‑thiones [3], this compound provides a more hydrophilic entry point for medicinal chemistry optimization. It is suitable for use as a reference standard in logP determination and solubility assays when evaluating the ADME profile of chromeno‑pyrimidine series.

Antimicrobial Activity Profiling of Sulfur‑Containing Heterocycles

The 4‑thione group predicts antibacterial activity against Gram‑positive strains, in contrast to the inactive 4‑one analogs . This compound is recommended for inclusion in focused antimicrobial screening sets targeting S. aureus and related pathogens, where it can serve as a starting point for further derivatization aimed at improving potency and selectivity.

Quote Request

Request a Quote for 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.